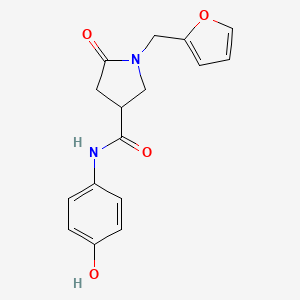
1-(2-furylmethyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-furylmethyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as FMHP, is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. The unique chemical structure of FMHP has made it a popular choice for investigating its mechanism of action, biochemical and physiological effects, and potential future directions in research.
Wirkmechanismus
The mechanism of action of 1-(2-furylmethyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. In neuroscience, 1-(2-furylmethyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to modulate the activity of various neurotransmitters, including dopamine and acetylcholine, and may also have antioxidant and anti-inflammatory effects. In cancer research, 1-(2-furylmethyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to induce apoptosis and inhibit tumor growth by modulating various signaling pathways involved in cell proliferation and survival.
Biochemical and physiological effects:
1-(2-furylmethyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects, depending on the specific application and dosage used. In neuroscience, 1-(2-furylmethyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to improve cognitive function and memory, and may also have potential applications for treating depression and anxiety. In cancer research, 1-(2-furylmethyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to induce cell death and inhibit tumor growth, and may also have potential applications for treating other types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2-furylmethyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its unique chemical structure, which allows for the investigation of its mechanism of action and potential therapeutic applications. However, one of the limitations of using 1-(2-furylmethyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its limited solubility, which can make it difficult to administer in certain experimental conditions.
Zukünftige Richtungen
There are several potential future directions for research involving 1-(2-furylmethyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, including investigating its potential therapeutic applications for neurodegenerative diseases, cancer, and other conditions. Other potential future directions include developing new derivatives of 1-(2-furylmethyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide with improved efficacy and fewer side effects, and investigating its potential applications as a drug delivery system for targeted drug delivery. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-furylmethyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide and its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of 1-(2-furylmethyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide involves several steps, including the reaction of furfural with methylamine to form 2-furylmethylamine, which is then reacted with 4-hydroxybenzaldehyde to form 1-(2-furylmethyl)-4-hydroxybenzaldehyde. This intermediate is then reacted with pyrrolidine-3-carboxylic acid to form the final product, 1-(2-furylmethyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
1-(2-furylmethyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in various fields of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, 1-(2-furylmethyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have neuroprotective effects and may have potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 1-(2-furylmethyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have anti-tumor effects and may have potential applications as a chemotherapeutic agent. In drug discovery, 1-(2-furylmethyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been used as a lead compound for developing new drugs with improved efficacy and fewer side effects.
Eigenschaften
IUPAC Name |
1-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c19-13-5-3-12(4-6-13)17-16(21)11-8-15(20)18(9-11)10-14-2-1-7-22-14/h1-7,11,19H,8-10H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCAOGSHHLHQHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CO2)C(=O)NC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-chlorobenzyl)-3-piperidinyl]-6-quinoxalinecarboxamide](/img/structure/B6123135.png)
![2'-{[(4-acetylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B6123136.png)
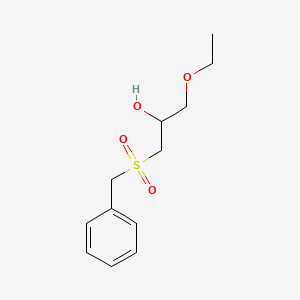

![4-bromo-N-[5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B6123159.png)

![N-(3-acetylphenyl)-N'-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}urea](/img/structure/B6123165.png)
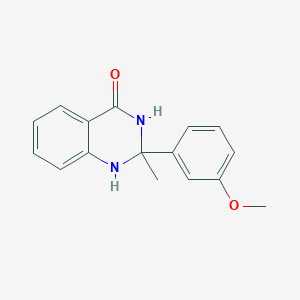
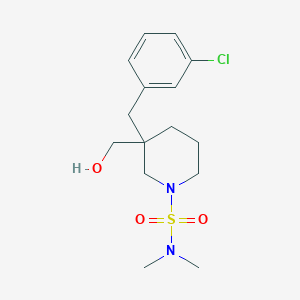
![4-[4-(3-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B6123223.png)
![1-cyclobutyl-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide](/img/structure/B6123235.png)
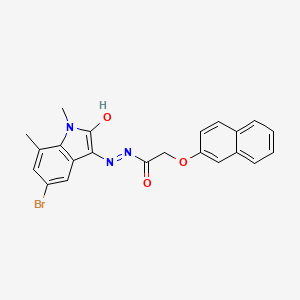
![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B6123248.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-methyl-4-phenylpiperazine](/img/structure/B6123256.png)